6-chloro-N-propylpyridazin-3-amine
Overview
Description
“6-chloro-N-propylpyridazin-3-amine” is a chemical compound with the molecular formula C7H10ClN3 . It is also known by other names such as “3-Chloro-6-propylaminopyridazine” and "N-(6-Chloro-pyridazin-3-yl) propylamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3-position with an amine group and at the 6-position with a chlorine atom . The molecule also has a propyl group attached to the nitrogen atom .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 171.63 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.8 Ų . The exact mass and the monoisotopic mass of the compound are both 171.0563250 g/mol .
Scientific Research Applications
Chemistry and Cytostatic Activity
6-chloro-N-propylpyridazin-3-amine has been explored in various chemical contexts. For example, derivatives of 6-chloropyridazine have been synthesized and evaluated for their cytostatic activity, which refers to their ability to inhibit cell growth and division. Such research has potential implications in developing treatments for conditions like cancer. An example includes the study of 9-acridinyl derivatives of various amines, demonstrating strong cytostatic activity against specific cancer cell lines (Hansen, Langvad, Frandsen, & Buchardt, 1983).
Applications in Anticancer Research
The anticancer potential of this compound derivatives has been a significant area of interest. Research has shown that certain derivatives can exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents. For instance, the synthesis of 3-allylthio-6-(mono or disubstituted) aminopyridazines and their observed antiproliferative activities highlight this potential (Won & Park, 2010). Additionally, novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have demonstrated moderate cytotoxic activity against prostate cancer cell lines, further underscoring the anticancer relevance of these compounds (Demirci & Demirbas, 2019).
Development of Pharmaceutical Compounds
The unique structure of this compound makes it a valuable precursor in synthesizing various pharmaceutical compounds. For example, studies have described the preparation of aminopyridazines, which are valuable for their biological activity, by reacting 6-chloropyridazine with different amines. This process illustrates the compound's utility in creating diverse pharmaceutical agents with potential therapeutic applications (Parrot, Wermuth, & Hibert, 1999).
Antihypertensive Activity
Research into the antihypertensive properties of this compound derivatives has also been conducted. Certain derivatives have been found to lower blood pressure in hypertensive rats, indicating their potential as antihypertensive agents. This research demonstrates the compound's role in developing new treatments for hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Safety and Hazards
Safety data for “6-chloro-N-propylpyridazin-3-amine” indicates that it is hazardous. The compound has been assigned the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with the compound are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
Its pharmacokinetic profile would be crucial in determining its bioavailability and therapeutic potential .
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
6-chloro-N-propylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by inhibiting or activating key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall efficacy in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects within the cell .
Properties
IUPAC Name |
6-chloro-N-propylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIXPQOHPVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561217 | |
Record name | 6-Chloro-N-propylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-19-1 | |
Record name | 6-Chloro-N-propyl-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-propylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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